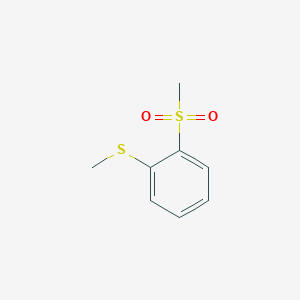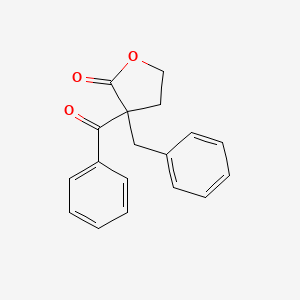
3-Benzoyl-3-benzyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-3-benzyloxolan-2-one: is an organic compound that belongs to the class of oxolanes It is characterized by a benzoyl group and a benzyloxolanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-3-benzyloxolan-2-one typically involves the reaction of benzoyl chloride with benzyloxolan-2-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzoyl-3-benzyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted oxolanes with different functional groups.
Aplicaciones Científicas De Investigación
3-Benzoyl-3-benzyloxolan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Benzoyl-3-benzyloxolan-2-one involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The oxolane ring structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Benzimidazole: Another benzene-containing heterocycle with various biological activities.
Benzofuran: Known for its antimicrobial properties and structural similarity to 3-Benzoyl-3-benzyloxolan-2-one.
Imidazole: A five-membered ring compound with significant therapeutic potential.
Uniqueness: this compound is unique due to its specific combination of a benzoyl group and an oxolane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
58688-32-7 |
|---|---|
Fórmula molecular |
C18H16O3 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
3-benzoyl-3-benzyloxolan-2-one |
InChI |
InChI=1S/C18H16O3/c19-16(15-9-5-2-6-10-15)18(11-12-21-17(18)20)13-14-7-3-1-4-8-14/h1-10H,11-13H2 |
Clave InChI |
CJLIRPBRIFJKSK-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C1(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


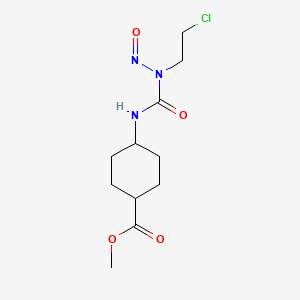
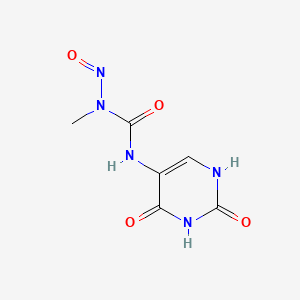
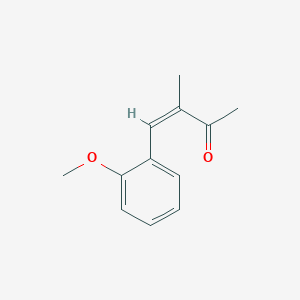

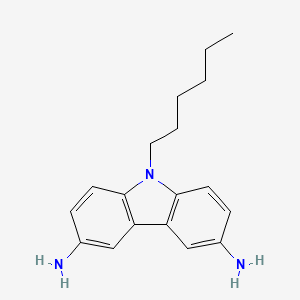
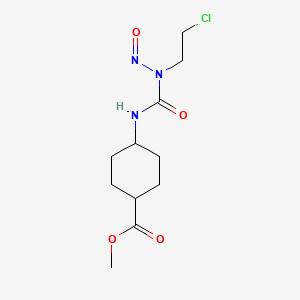
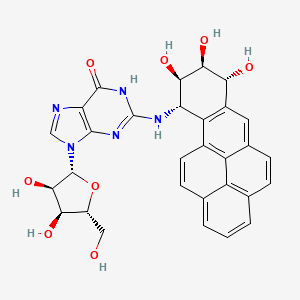

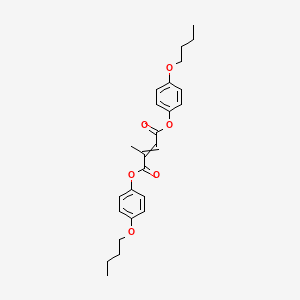
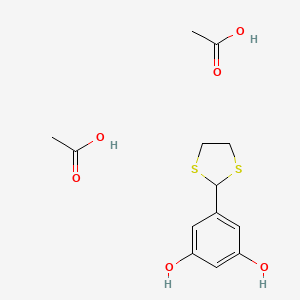
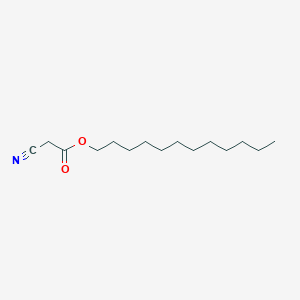
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)

